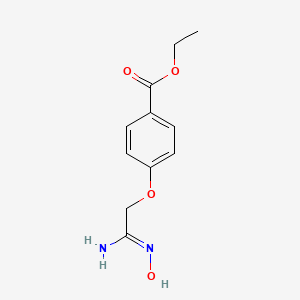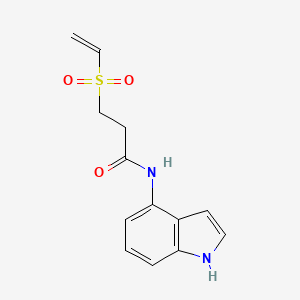![molecular formula C20H23N5O4 B3019817 9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 839682-68-7](/img/structure/B3019817.png)
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a chemical entity that has been studied in the context of pharmaceutical research. Although the provided papers do not directly discuss this exact compound, they do provide insights into related compounds with similar structural motifs and potential biological activities.
Synthesis Analysis
In the first paper, researchers have developed a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. The synthesis involved the incorporation of a biaryl moiety, leading to the discovery of a highly potent and orally active compound, TAK-013. This compound demonstrated significant binding affinity and antagonistic activity in vitro, as well as efficacy in vivo in castrated male cynomolgus monkeys .
Molecular Structure Analysis
The second paper provides details on the crystal structure of a related compound, "9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione". The structure was determined using X-ray diffraction, revealing a triclinic space group with interesting conformational features such as a slightly distorted central pyridine ring and outer six-membered rings with different conformations. The presence of unconventional C–H···O hydrogen bonds was noted, which contribute to the formation of polymers in the crystal .
Chemical Reactions Analysis
Although specific chemical reactions involving the compound of interest are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that similar methods could be applied to synthesize and study the compound . The formation of hydrogen bonds and the potential for intramolecular interactions, as seen in TAK-013, could be relevant for understanding the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" can be inferred from the related compounds discussed in the papers. For instance, the oral bioavailability and membrane permeability of TAK-013 suggest that the compound of interest may also possess similar properties if it shares structural similarities. The crystallographic data from the second paper provide insights into the solid-state properties, such as molecular conformation and crystal packing, which can influence the compound's stability and solubility .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-9-23(14-5-7-15(29-4)8-6-14)19-21-17-16(24(19)10-12)18(27)25(11-13(2)26)20(28)22(17)3/h5-8,12H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFHPBGMYZMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)
(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)
![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)
![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)



![5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3019753.png)


![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B3019756.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3019757.png)